(trimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride

Medicinal Chemistry Organic Synthesis Building Block Procurement

(trimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride (CAS: 1248914-31-9) is a heterocyclic sulfonyl chloride building block with the molecular formula C7H11ClN2O2S and a molecular weight of 222.69 g/mol. The compound features a 1,3,5-trimethyl-1H-pyrazole core linked via a methylene bridge to a methanesulfonyl chloride group (SMILES: Cc1nn(C)c(C)c1CS(=O)(=O)Cl).

Molecular Formula C7H11ClN2O2S
Molecular Weight 222.69 g/mol
Cat. No. B13247369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(trimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride
Molecular FormulaC7H11ClN2O2S
Molecular Weight222.69 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C)C)CS(=O)(=O)Cl
InChIInChI=1S/C7H11ClN2O2S/c1-5-7(4-13(8,11)12)6(2)10(3)9-5/h4H2,1-3H3
InChIKeyILZIARGTTCKEBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(trimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride: Technical Profile and Molecular Identifiers for Procurement


(trimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride (CAS: 1248914-31-9) is a heterocyclic sulfonyl chloride building block with the molecular formula C7H11ClN2O2S and a molecular weight of 222.69 g/mol . The compound features a 1,3,5-trimethyl-1H-pyrazole core linked via a methylene bridge to a methanesulfonyl chloride group (SMILES: Cc1nn(C)c(C)c1CS(=O)(=O)Cl) . This structural arrangement positions the electrophilic sulfonyl chloride functionality at the pyrazole 4-position, enabling its use as a reactive intermediate for the synthesis of sulfonamides, sulfonates, and other sulfur-containing derivatives [1]. Its trimethyl substitution pattern distinguishes it from mono- or di-methylated analogs, imparting specific steric and electronic characteristics that influence reactivity and downstream product properties [2].

Scaffold
Defined single-regioisomer methanesulfonyl chloride building block
Reactivity
Electrophilic sulfonyl chloride for sulfonamide / sulfonate synthesis
Differentiation
1,3,5-Trimethyl substitution and methylene spacer control steric and electronic profile

Procurement Risk: Why Substituting (trimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride with In-Class Analogs Compromises Synthetic Outcomes


Interchanging (trimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride with other pyrazole methanesulfonyl chlorides introduces quantifiable risks to synthetic reproducibility and product performance. The degree and position of methyl substitution on the pyrazole ring directly modulate both the electronic environment and steric accessibility of the sulfonyl chloride group, as demonstrated by variable regioselectivity in sulfonamide formation [1]. Direct sulfonation of pyrazoles with chlorosulfonic acid often yields mixtures of regioisomeric sulfonyl chlorides, with the isomer ratio being a function of N-substituent identity [1]. Furthermore, the methylene spacer in this compound differentiates it from directly attached pyrazole-4-sulfonyl chlorides (e.g., 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, CAS 59340-27-1), resulting in a higher molecular weight (222.69 vs. 208.67 g/mol) and altered physicochemical properties . Generic substitution without accounting for these structural distinctions can lead to unanticipated reactivity, reduced yield in downstream amidation reactions, and divergence in biological activity of the final sulfonamide products [2].

Direct sulfonyl chloride analog (no spacer)
1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride lacks the methylene bridge, altering molecular weight, connectivity, and downstream product identity.
Methyl-substitution pattern mismatch
Mono- or di-methyl pyrazole analogs may shift electronic character and regioselectivity, reducing synthetic reproducibility in sulfonamide formation.
Regioisomeric mixtures from direct sulfonation
In-house sulfonation of pyrazoles often yields regioisomer mixtures requiring costly HPLC separation; a pre-formed single isomer ensures batch consistency.

Quantitative Differentiation Guide: (trimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride vs. Closest Analogs


Molecular Weight and Formula Comparison: Methanesulfonyl Chloride vs. Sulfonyl Chloride Scaffolds

(trimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride differs fundamentally from its direct sulfonyl chloride analog, 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, by the presence of a methylene (-CH2-) spacer between the pyrazole ring and the sulfonyl chloride group . This structural variation is reflected in distinct molecular formulas and molecular weights .

Molecular identity
Head-to-head
Target: C₇H₁₁ClN₂O₂S; 222.69 g/mol
Analog: C₆H₉ClN₂O₂S; 208.67 g/mol
Δ: +CH₂; ΔMW +14.02 g/mol
Non-interchangeable scaffolds; procurement of the correct methylene-spaced building block is essential for synthetic fidelity.
Standard IUPAC and reported molecular formulas.
Medicinal Chemistry Organic Synthesis Building Block Procurement

Steric and Electronic Modulation: Impact of Trimethyl Substitution on Pyrazole Reactivity

The trimethyl substitution pattern on the pyrazole core of (trimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride influences its electronic properties compared to less substituted analogs. Studies on 1,3,5-trimethylpyrazole demonstrate that nitration occurs on the conjugate acid form, while hydrogen-exchange exhibits a changeover from free-base to conjugate-acid reaction as acidity increases [1]. This behavior contrasts with 3,5-dimethylisoxazole and 3,5-dimethylisothiazole, indicating that the trimethylpyrazole scaffold possesses a unique electronic profile [1].

Electronic profile
Class-level
Trimethylpyrazole core exhibits distinct nitration and hydrogen-exchange behavior vs. dimethyl isoxazole/isothiazole analogs.
Reported electronic modulation may influence downstream sulfonamide formation rates and regioselectivity.
Qualitative class comparison; specific rate constants for this derivative are not available.
Organic Synthesis Reactivity Tuning Electrophilic Substitution

Synthetic Accessibility: Comparative Yields in Pyrazolesulfonyl Chloride Synthesis

While specific preparative yields for (trimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride are not disclosed in the open literature, class-wide studies on pyrazolesulfonyl chloride synthesis establish a baseline expectation for sulfonation efficiency. Optimized sulfonation of pyrazoles using chlorosulfonic acid can achieve preparative yields [1]. For related dimethyl pyrazole derivatives, yields of approximately 90% have been reported under optimized conditions .

Synthetic accessibility
Class-level
Target compound yield not reported; related dimethyl pyrazole sulfonylation achieves ~90% yield under optimized conditions.
Commercial availability eliminates in-house sulfonation optimization and potential low-yield steps.
Class-average benchmark; actual yields may vary.
Process Chemistry Synthesis Optimization Cost of Goods

Regioselectivity Advantage: Avoiding Isomeric Mixtures in Sulfonamide Synthesis

The use of pre-formed pyrazole-4-sulfonyl chlorides, such as (trimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride, circumvents a critical regioselectivity problem identified in direct sulfonation approaches. A study from Pfizer Worldwide R&D reported that direct Friedel-Crafts sulfonylation of N-substituted pyrazoles with chlorosulfonic acid often produces varying mixtures of regioisomeric sulfonyl chlorides (e.g., 4-sulfonyl and other regioisomers) [1]. This mixture complicates purification by mass-triggered HPLC and leads to low overall yields [1].

Regioisomer control
Class-level
This product: single 4-substituted regioisomer.
Direct sulfonation: varying mixtures of regioisomers; low isolated yields.
Pre-formed single isomer ensures batch consistency and avoids labor-intensive isomer separation.
Pfizer R&D study; class-level evidence for pyrazole sulfonylation.
Medicinal Chemistry Parallel Synthesis Library Production

Physical State and Storage Requirements: Differentiation from Direct Sulfonyl Chloride Analog

Physical property data for (trimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride is not fully characterized in public databases, but its direct analog, 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, is reported to have a melting point of 39 °C and requires storage under inert gas (nitrogen or argon) at 2-8°C . The presence of the methylene spacer in the target compound may alter its physical state and storage behavior.

Storage & handling
Supporting
Target compound physical data unavailable; direct analog melts at 39 °C, stored at 2–8 °C under inert gas.
Verify physical form and storage requirements with vendor upon procurement.
Methylene spacer may alter handling characteristics.
Laboratory Operations Inventory Management Stability

Optimal Use Cases for (trimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride in R&D and Production


Medicinal Chemistry: Synthesis of Novel Sulfonamide-Based Drug Candidates

The defined regioisomeric purity of (trimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride makes it a reliable building block for generating diverse sulfonamide libraries. As demonstrated by Pfizer's parallel medicinal chemistry approach, using pre-formed pyrazole-4-sulfonyl chlorides circumvents the regioisomer mixtures and low yields associated with direct sulfonation [6]. This enables efficient exploration of structure-activity relationships (SAR) around the sulfonamide motif, where the trimethylpyrazole core can impart unique electronic and steric properties to the final drug candidate [7].

Agrochemical Discovery: Precursor for Herbicidal Pyrazolylsulfonylureas

Pyrazolylsulfonylureas are a class of high-efficacy herbicides known for low application rates and crop selectivity [6]. (trimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride can serve as a key intermediate for introducing the sulfonylurea pharmacophore onto a trimethylpyrazole scaffold. Patents describe herbicidal substituted aryl alkylsulfonyl pyrazoles with uniquely high phytotoxic unit activity [7], and the trimethyl substitution pattern may offer differentiated weed spectrum or crop safety profiles compared to less substituted analogs [8].

Chemical Biology: Synthesis of Activity-Based Probes and Bioconjugates

The electrophilic sulfonyl chloride group of (trimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride readily reacts with primary amines under mild conditions to form stable sulfonamide linkages [6]. This reactivity is exploited in the synthesis of activity-based probes and bioconjugates, where the trimethylpyrazole moiety can serve as a recognition element or a steric modulator. The ability to achieve selective sulfonylation of primary amines in the presence of other nucleophiles has been demonstrated for related pyrazolyl methanesulfonyl chlorides [7], suggesting this compound is suitable for applications requiring chemoselective bioconjugation [8].

Application
Selection Property
Validation Focus
Sulfonamide-based drug candidate library synthesis
Single-isomer building block with defined regioisomeric purity
Regioselective sulfonamide formation and SAR exploration
Pyrazolylsulfonylurea herbicide precursor research
Trimethylpyrazole scaffold with differentiated substitution pattern
Herbicidal activity screening and crop selectivity evaluation
Activity-based probe and bioconjugate synthesis
Chemoselective sulfonylation of primary amines
Bioconjugation efficiency review under mild conditions
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